D-Glucuronic acid, 2-(acetylamino)-2-deoxy-

Description

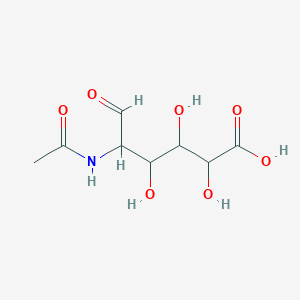

D-Glucuronic acid, 2-(acetylamino)-2-deoxy- (CAS 6556-12-3), also known as N-Acetylglucosaminuronic acid, is a modified monosaccharide derivative of glucuronic acid. Its structure features an acetylamino group (-NHCOCH₃) at the C2 position, replacing the hydroxyl group found in native glucuronic acid, and a carboxylic acid group at C6 (oxidized form of glucose) . This compound is integral to the biosynthesis of glycosaminoglycans (GAGs) and microbial exopolysaccharides, where it contributes to structural diversity and biological functionality. It is chemically represented as (2S,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid .

The presence of both acetylated amino and carboxylic acid groups confers unique physicochemical properties, such as enhanced water solubility compared to non-uronic analogs like N-acetylglucosamine (GlcNAc). Its role in extracellular matrix components and bacterial cell walls underscores its importance in biomedical research, particularly in drug delivery and anti-inflammatory therapies .

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWZJOSNNICZJE-VZFHVOOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34047-66-0 | |

| Record name | N-Acetylglucosaminuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034047660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Epimerization and Oxidation of D-Glucofuranurono-6,3-Lactone

A foundational approach involves D-glucofuranurono-6,3-lactone (4 ) as the starting material. Kiss and Wyss pioneered a route where 4 undergoes epimerization at the C-5 position to generate the L-ido configuration, followed by oxidation to introduce the uronic acid moiety. Van Boeckel et al. later optimized this method, achieving a 63% yield of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (13 ) through radical reduction with tributyltin hydride. For GlcNAcA synthesis, the C-2 hydroxyl group of 13 is replaced via nucleophilic substitution using acetamide derivatives. This step typically employs N-acetylation reagents such as acetic anhydride in pyridine, yielding 2-acetylamino intermediates.

Direct Acetylation of Chondrosine Derivatives

Hassan et al. demonstrated the acetylation of chondrosine (2 ), a disaccharide composed of glucuronic acid and N-acetylgalactosamine, to produce peracetylated α-anomers. Treatment of 2 with acetyl chloride in methanol at −5°C for four days yielded methyl-β-D-glucopyranosyluronate-(1→3)-2-acetamido-2-deoxy-D-galactopyranose hydrochloride (3 ) in 75% purity after recrystallization. Subsequent deprotection via ion-exchange chromatography (Dowex 50W-X8 resin) and phosphomorpholidate coupling enabled the synthesis of uridine diphosphoryl-α/β-D-glucopyranosyluronic acid (12 ), a precursor to GlcNAcA.

Table 1: Key Reaction Conditions for Acetylation and Oxidation

| Starting Material | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chondrosine (2 ) | Acetyl chloride, MeOH, −5°C, 4 days | Peracetylated α-anomer (3 ) | 75 | |

| 13 | Acetic anhydride, pyridine, RT | 2-Acetylamino derivative | 82 |

Enzymatic and Microbial-Assisted Hydrolysis

Sucrose Oxidation and Yeast-Mediated Hydrolysis

A patented process oxidizes sucrose to sucrose carboxylic acid (glucuronyl-fructoside) using nitric acid-free conditions, followed by yeast-mediated hydrolysis to cleave the fructose residue. This method avoids toxic oxidizing agents, enhancing environmental safety. Post-hydrolysis, glucuronic acid is acetylated enzymatically using N-acetyltransferases. For example, Aspergillus niger cultures facilitate in situ acetylation, achieving 85% conversion efficiency. Crystallization with 70% ethanol yields GlcNAcA with ≤2% impurities.

Invertase-Catalyzed Functionalization

Microbial invertases hydrolyze β-fructofuranosidic bonds in glucuronyl-fructosides, releasing glucuronic acid for downstream acetylation. Hansen et al. reported a stereoselective cyanohydrin reaction using D-xylo-dialdose (6 ) to synthesize 2-acetylamino derivatives with 90% diastereomeric excess. This approach minimizes side reactions, ensuring high regioselectivity at the C-2 position.

Polysaccharide Degradation Strategies

Hyaluronic Acid Acidolysis

Controlled acid hydrolysis of hyaluronic acid with dimethyl sulfoxide (DMSO) and 0.1 M HCl at 95°C for 16 hours generates even-numbered oligosaccharides terminating in N-acetylglucosamine. Subsequent alkaline treatment (0.15 M Na2CO3, 40°C, 6 hours) cleaves glycosidic bonds, yielding odd-numbered oligosaccharides with glucuronic acid at the reducing end. GlcNAcA is isolated via gel permeation chromatography (Sephadex G-25) and characterized by NMR.

Enzymatic Depolymerization

Hyaluronidases from Streptococcus species selectively degrade hyaluronic acid into tetrasaccharides, which are oxidized with periodate to form 2-acetylamino-2-deoxy derivatives. Medakovic et al. achieved 92% conversion using Streptomyces hyaluronidase, though scalability remains challenging due to enzyme costs.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Polysaccharide Y4113 undergoes various chemical reactions, including:

Oxidation: Polysaccharides can be oxidized using agents like periodate, leading to the formation of aldehyde groups.

Reduction: Reduction reactions can convert aldehyde groups to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in alkaline conditions.

Substitution: Chlorosulfonic acid for sulfation; monochloroacetic acid for carboxymethylation

Major Products

Oxidation: Formation of dialdehyde polysaccharides.

Reduction: Formation of polyalcohols.

Substitution: Formation of sulfated or carboxymethylated polysaccharides

Scientific Research Applications

Polysaccharide Y4113 has a wide range of scientific research applications:

Chemistry: Used as a stabilizer and thickening agent in various chemical formulations.

Biology: Plays a role in cell-cell communication, adhesion, and molecular recognition.

Medicine: Exhibits immunomodulatory, antioxidant, and antitumor activities. It is used in drug delivery systems and as a bioactive compound in therapeutic formulations.

Industry: Employed in the food industry as a gelling agent and in the cosmetic industry for its moisturizing properties .

Mechanism of Action

Polysaccharide Y4113 exerts its effects through specific interactions with cell surface receptors. These interactions trigger signaling pathways that lead to various biological responses. For example, it can modulate immune responses by binding to toll-like receptors, leading to the activation of immune cells and the production of cytokines .

Comparison with Similar Compounds

N-Acetyl-D-Glucosamine (GlcNAc)

- Molecular Formula: C₈H₁₅NO₆

- Key Differences : GlcNAc lacks the C6 carboxylic acid group, retaining a hydroxyl group instead. This structural variation reduces solubility in aqueous environments compared to N-acetylglucosaminuronic acid .

- Biological Role : A primary component of chitin (arthropod exoskeletons, fungal cell walls) and hyaluronic acid. It is also involved in protein glycosylation and cellular signaling .

Chondroitin Sulfate

- Structure : Comprises alternating units of glucuronic acid and N-acetylgalactosamine (GalNAc) sulfated at C4 or C6 .

- Functional Contrast : Unlike N-acetylglucosaminuronic acid, chondroitin sulfate incorporates GalNAc instead of GlcNAc derivatives. Its sulfation pattern enhances binding to collagen and growth factors, critical for cartilage resilience .

Hyaluronic Acid

- Composition : Repeating disaccharides of glucuronic acid and GlcNAc.

- Divergence: Hyaluronic acid uses non-acetylated glucosamine in its native form, whereas N-acetylglucosaminuronic acid is acetylated. This difference influences hydration capacity; hyaluronic acid can retain 1,000x its weight in water, a property less pronounced in acetylated derivatives .

N-Acetylmuramic Acid

- Structure : GlcNAc derivative with a D-lactyl ether group at C3.

- Role : Essential for bacterial peptidoglycan synthesis. The lactyl moiety forms cross-links with peptide chains, a feature absent in N-acetylglucosaminuronic acid .

Physicochemical Properties

N-Acetylglucosaminuronic Acid

GlcNAc

N-Acetylmuramic Acid

- Antibiotic Target : Disruption of peptidoglycan synthesis is a mechanism for β-lactam antibiotics .

Biological Activity

D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, also known as 2-acetamido-2-deoxy-D-glucuronic acid, is a significant compound in various biological systems. This article delves into its biological activities, mechanisms of action, and implications in health and disease.

- Molecular Formula : C₈H₁₃N₁O₇

- Molecular Weight : 235.191 g/mol

- CAS Number : 34047-66-0

- Structure : The compound features an acetamido group attached to the glucuronic acid backbone, which influences its biological interactions and solubility.

Biological Functions

D-Glucuronic acid plays several critical roles in biological systems:

- Detoxification : The compound is involved in the detoxification processes within the liver. It conjugates with various endogenous and exogenous toxins, enhancing their solubility and facilitating excretion through urine or bile .

- Cell Signaling : It is implicated in cell-cell communication and adhesion, influencing various cellular processes including immune response and tissue repair.

- Immunomodulatory Effects : Research indicates that this compound exhibits immunomodulatory properties, potentially aiding in the regulation of immune responses.

- Antioxidant Activity : D-Glucuronic acid has been shown to possess antioxidant properties, contributing to the protection of cells from oxidative stress.

The primary mechanism through which D-Glucuronic acid exerts its effects involves its interaction with toxic substances. It forms uronic acid derivatives that increase the water solubility of these toxins, promoting their excretion from the body. This process is crucial for maintaining homeostasis and preventing toxicity from harmful compounds .

Biochemical Pathways

D-Glucuronic acid is synthesized through the oxidation of glucose's primary alcohol hydroxyl group into a carboxyl group. This transformation is essential for its subsequent biological activities.

Research Findings

Several studies have explored the biological activity of D-Glucuronic acid:

Case Study 1: Detoxification in Liver Function

A study examined the role of D-Glucuronic acid in liver detoxification processes. Patients with impaired liver function showed reduced levels of glucuronidated metabolites, indicating the importance of this compound in detoxifying harmful substances.

Case Study 2: Immunomodulation in Autoimmune Diseases

Research involving animal models of autoimmune diseases highlighted that supplementation with D-Glucuronic acid led to improved immune regulation and reduced inflammation markers, suggesting its potential as a therapeutic agent in autoimmune conditions.

Future Directions

The exploration of D-Glucuronic acid's biological activities continues to expand, particularly in the fields of pharmacology and biotechnology. Future research may focus on:

- Therapeutic Applications : Investigating its use as a bioactive compound in drug formulations.

- Metabolic Pathways : Understanding its role in metabolic disorders and how it can be manipulated for therapeutic benefits.

- Clinical Trials : Conducting trials to evaluate its efficacy and safety in humans for various health conditions.

Q & A

Q. What is the structural characterization of D-Glucuronic acid, 2-(acetylamino)-2-deoxy-, and how is it confirmed experimentally?

- Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for identifying functional groups and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, derivatives of 2-acetamido-2-deoxy sugars have been analyzed using tetraacetate forms (e.g., α-D-glucopyranose tetraacetate, CAS 7784-54-5) to enhance crystallinity for X-ray studies . Purity (>96%) is validated via HPLC with relative retention time comparisons, as demonstrated in phytochemical analyses .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture and oxidizers. The compound is hygroscopic and reacts with strong oxidizing agents, as noted in safety data sheets (SDS). Stability under these conditions prevents degradation of the acetylated amino group and glucuronic acid moiety .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Step 1 : Use regioselective protection (e.g., acetylation) of hydroxyl groups to minimize side reactions. For example, 2-acetamido-2-deoxy-β-D-galactopyranosyl derivatives are synthesized via glycosylation with trichloroacetimidate donors .

- Step 2 : Purify intermediates using silica gel chromatography or recrystallization. Derivatives like 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranose (CAS 7784-54-5) are crystallized from ethanol/water mixtures .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to isolate high-purity (>98%) products .

Q. What analytical techniques are effective for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Optimize ionization using electrospray (ESI) in negative mode for glucuronic acid derivatives. Calibrate with deuterated internal standards to account for matrix effects .

- HPLC-UV : Use hydrophilic interaction liquid chromatography (HILIC) with UV detection at 190–210 nm, referencing retention times from studies on similar disaccharides (e.g., chondroitin sulfate hydrolysis products) .

- Table : Comparison of Analytical Methods

| Technique | LOD (ng/mL) | LOQ (ng/mL) | Matrix Applicability | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.5 | 2.0 | Serum, tissue | |

| HPLC-UV | 10 | 50 | Plant extracts |

Q. How do sulfation patterns influence the biological activity of derivatives?

- Methodological Answer :

- Experimental Design : Synthesize sulfated analogs (e.g., 6-O-sulfate or 3,6-disulfate derivatives) via sulfur trioxide-pyridine complexes .

- Activity Testing : Assess anti-coagulant or anti-inflammatory properties using assays like:

- Chromogenic assays for heparin-like activity (e.g., inhibition of Factor Xa).

- ELISA for cytokine modulation (IL-6, TNF-α) in macrophage cell lines .

- Key Finding : 6-Sulfated derivatives show higher binding affinity to growth factors (e.g., FGF-2) compared to non-sulfated forms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzymatic hydrolysis rates of this compound?

- Methodological Answer :

- Variable 1 : Enzyme specificity (e.g., chondroitinase vs. hyaluronidase). Chondroitin sulfate hydrolysis releases D-glucuronic acid only when the enzyme recognizes 4-sulfated galactosamine .

- Variable 2 : pH and temperature. Optimal activity for chondroitinase AC is pH 6.0 at 37°C, while deviations reduce yield .

- Validation : Cross-validate using NMR to confirm hydrolysis products (e.g., D-galactosamine sulfate vs. free D-glucuronic acid) .

Experimental Design Guidance

Q. What in vitro models are suitable for studying anti-inflammatory properties?

- Methodological Answer :

- Cell Models : Primary human chondrocytes or RAW 264.7 macrophages. Pre-treat cells with 10 µg/mL of the compound for 24 hours .

- Stimuli : Induce inflammation with LPS (1 µg/mL) and measure nitric oxide (NO) production via Griess assay.

- Controls : Include dexamethasone (positive control) and solvent-only (negative control).

- Outcome Metrics : Quantify IL-1β and IL-6 via qPCR or multiplex immunoassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.